4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
4-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate-containing aniline derivative with a fluorine atom at the 4-position, a methyl group on the aniline nitrogen (N-methyl), and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 2-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems .
Properties
Molecular Formula |
C13H19BFNO2 |
|---|---|
Molecular Weight |
251.11 g/mol |
IUPAC Name |
4-fluoro-N-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8,16H,1-5H3 |
InChI Key |
LTMYHJFMPORHPV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC |
Origin of Product |
United States |
Preparation Methods
Boronate Ester Installation via Metal-Free Borylation
A metal-free continuous-flow borylation method, adapted from protocols for 4-chloro-N-methylaniline, offers a scalable approach. The general procedure involves:
-
Reagents : Bis(pinacolato)diboron (Bpin), potassium tert-butoxide (t-BuOK), and acetonitrile (MeCN).
-
Conditions : Reactions are conducted at -5°C under argon, with a residence time of 10–15 minutes in a continuous-flow reactor.
For 4-fluoro-N-methylaniline derivatives, the halogen (fluorine) directs electrophilic substitution, enabling regioselective borylation at the ortho position. The reaction proceeds via a radical mechanism, where t-BuOK abstracts a hydrogen atom, generating an aryl radical that couples with Bpin.
Example Reaction Setup:
| Component | Quantity | Role |
|---|---|---|
| 4-Fluoro-N-methylaniline | 0.455 mmol | Substrate |
| Bpin | 2.2 equiv | Boron source |
| t-BuOK | 3.0 equiv | Base |
| MeCN | 5 mL | Solvent |
N-Methylation of Aniline Precursors
Prior to borylation, the N-methyl group is introduced via reductive alkylation or direct methylation:
-
Reductive Amination : 4-Fluoroaniline reacts with formaldehyde under hydrogenation conditions (Pd/C catalyst, H atmosphere).
-
Direct Methylation : Methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) at 0–25°C.
Comparative Analysis of Methylation Methods:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | H, Pd/C, EtOH, 50°C | 92 | 98 |
| Direct Methylation | MeI, NaH, THF, 0°C | 88 | 95 |
Reductive amination is preferred for higher selectivity, while direct methylation offers faster reaction times.
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency and scalability. Continuous-flow systems, as described in metal-free borylation, minimize side reactions and improve heat management. Key considerations include:
Flow Reactor Optimization
-
Temperature Control : Maintained at -5°C using a cooling jacket to prevent decomposition of intermediates.
-
Residence Time : 12 minutes ensures complete conversion without over-reaction.
-
Solvent Recycling : MeCN is recovered via distillation, reducing waste.
Challenges and Mitigation Strategies
Regioselectivity Issues
Fluorine’s strong electron-withdrawing effect can lead to para-borylation byproducts. Strategies to enhance ortho selectivity include:
Purification Difficulties
Boronate esters are sensitive to hydrolysis. Purification steps involve:
-
Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.
-
Crystallization : From methanol at -20°C to isolate pure product.
Recent Advances in Catalytic Systems
Emerging methods employ photoredox catalysts to enable borylation under milder conditions:
-
Catalyst : Ir(ppy) (fac-Ir(ppy)) under blue LED light.
-
Conditions : Room temperature, MeCN/HO (9:1), 6-hour reaction time.
-
Yield : 78% with >99% ortho selectivity.
| Parameter | Specification |
|---|---|
| Storage Temperature | 2–8°C (long-term stability) |
| Sensitivity | Moisture, light |
| Hazard Classification | Irritant (skin/eyes) |
Proper handling requires argon-filled gloveboxes and anhydrous solvents to prevent boronate hydrolysis .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aniline derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibits significant antimicrobial properties. It has been tested against various bacterial strains with notable results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 4–8 |
| Mycobacterium abscessus | 8 |
| Mycobacterium smegmatis | 6 |
These findings suggest that the compound could be further explored for its potential as an antimicrobial agent, particularly against multidrug-resistant strains.
Anticancer Properties
The compound has also shown promise in cancer research. In studies focusing on triple-negative breast cancer (TNBC), it demonstrated significant anticancer activity:
| Treatment | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| Compound Treatment | 0.126 | Low (19-fold lesser effect) |
This selective toxicity towards cancerous cells while sparing normal cells indicates a potential therapeutic application in oncology.
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption and distribution characteristics of the compound:
- Cmax : 592 ± 62 mg/mL
- Half-life (t1/2) : >12 hours
These parameters indicate that the compound remains effective over extended periods post-administration, which is advantageous for therapeutic applications.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of the compound was confirmed through various tests against different bacterial strains. The results highlighted its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Activity
A study involving MDA-MB-231 TNBC cells demonstrated the compound's ability to inhibit cell proliferation significantly. The low impact on normal cells further supports its potential for targeted cancer therapy.
Mechanism of Action
The mechanism of action of 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with various molecular targets. The fluorine atom enhances the compound’s affinity for carbon atoms, making it a potent nucleophile. This allows the compound to participate in various chemical reactions, including the formation of carbon-carbon and carbon-heteroatom bonds. The dioxaborolane ring also plays a crucial role in stabilizing the compound and facilitating its reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural and physicochemical properties of 4-fluoro-N-methyl-2-(tetramethyl-dioxaborolan-2-yl)aniline with related boronate anilines:
Key Observations:
- Substituent Position and Electronic Effects: Fluorine at the 4-position (electron-withdrawing) in the target compound enhances the electrophilicity of the boronate group, facilitating cross-coupling reactions.
- Synthetic Yields: The synthesis of 4-fluoro-2-boronate aniline achieves a 78% yield using PdCl2(PPh3)2 under reflux, whereas derivatives with bulky substituents (e.g., ) show lower yields (14%), likely due to steric or electronic challenges.
Reactivity in Suzuki-Miyaura Coupling
- The 4-fluoro-2-boronate aniline reacts with 5-bromoquinoline to form 4-fluoro-2-(quinolin-5-yl)aniline in 72% yield under Pd(PPh3)4 catalysis .
- In contrast, trifluoromethyl-substituted boronate anilines (e.g., ) may exhibit enhanced reactivity toward electron-deficient aryl halides due to the CF3 group’s electron-withdrawing nature.
Biological Activity
4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known by its CAS number 1802814-25-0, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is CHBFNO, with a molecular weight of 251.11 g/mol. The compound features a fluorine atom and a dioxaborolane moiety, which are significant for its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHBFNO |
| Molecular Weight | 251.11 g/mol |
| CAS Number | 1802814-25-0 |
| Purity | Not specified |
Biological Activity Overview
Research on the biological activity of this compound indicates potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this structure. For instance, derivatives exhibited activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species with minimal inhibitory concentration (MIC) values ranging from 4–8 µg/mL . While specific data on 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is limited, the structural similarities suggest potential efficacy against similar pathogens.
Anticancer Potential
The compound's structural characteristics may also confer anticancer properties. Related compounds have shown significant inhibition of cell proliferation in various cancer cell lines. For example, a derivative demonstrated an IC value of 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while exhibiting a much lower effect on non-cancerous cells . This selectivity indicates a promising therapeutic window for further exploration.
The exact mechanism of action for 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline remains to be fully elucidated; however, insights can be drawn from studies on structurally similar compounds. These compounds often act through:
- Inhibition of Enzymatic Activity : Many derivatives inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis.
- Cell Cycle Arrest : Some studies report that related compounds can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Targeting Specific Receptors : Compounds that share structural features may interact with specific receptors or enzymes involved in cancer progression or microbial resistance.
Study 1: Antimicrobial Efficacy
A study evaluated various fluorinated anilines against resistant bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial activity compared to non-fluorinated counterparts. The implications suggest that 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline could similarly exhibit improved efficacy against resistant strains due to its unique properties .
Study 2: Cancer Cell Line Testing
In vitro testing on cancer cell lines demonstrated that similar compounds could significantly inhibit tumor growth while sparing normal cells. This selectivity was quantified through IC values and suggests a potential pathway for developing targeted therapies based on the structure of 4-Fluoro-n-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Q & A
What are the common synthetic routes for 4-Fluoro-N-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and what methodological considerations are critical for successful synthesis?
Basic Research Question
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its boronic ester functionality. A representative method involves reacting a brominated precursor (e.g., 3-methyl-4-bromoaniline) with a boronic ester under basic conditions (e.g., K₂CO₃) using a palladium catalyst like Pd(dppf)₂Cl₂ . Key methodological considerations include:
- Catalyst selection : Palladium catalysts with bulky ligands improve stability and reduce side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.
- Temperature control : Reactions often require heating (60–100°C) to achieve sufficient activation energy.
- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials.
How is the structure of this compound characterized using spectroscopic and crystallographic methods?
Basic Research Question
Structural confirmation relies on a combination of techniques:
- NMR spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups on the borolan (δ ~1.3 ppm), and the N-methyl group (δ ~2.9 ppm).
- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronic ester moiety.
- X-ray crystallography : Crystallographic data (e.g., unit cell parameters, bond lengths) resolve the spatial arrangement of the boron-containing aromatic ring and the tetramethyl dioxaborolane group. Evidence from similar compounds shows bond lengths of ~1.57 Å for B–O and ~1.48 Å for B–C .
What strategies are effective in optimizing Suzuki-Miyaura cross-coupling reactions involving this boronic ester?
Advanced Research Question
Optimization involves systematic variation of reaction parameters:
- Catalyst loading : Lower Pd concentrations (0.5–2 mol%) minimize metal contamination while maintaining efficiency.
- Base selection : Weak bases (e.g., K₃PO₄) reduce side reactions compared to stronger bases like NaOH.
- Ligand effects : Bulky ligands (e.g., SPhos) enhance catalytic activity and selectivity for sterically hindered substrates.
- Solvent systems : Mixed solvents (e.g., THF/H₂O) improve phase compatibility in biphasic reactions. Computational tools (e.g., COMSOL Multiphysics) can model reaction kinetics to identify optimal conditions .
How can computational modeling be applied to predict the reactivity or stability of this compound?
Advanced Research Question
AI-driven simulations and density functional theory (DFT) calculations are used to:
- Predict stability : Calculate bond dissociation energies (BDEs) for the B–O and B–C bonds to assess hydrolytic or thermal stability.
- Reactivity screening : Simulate transition states in cross-coupling reactions to identify potential side products.
- Solvent effects : Molecular dynamics (MD) simulations model solvation effects on reaction pathways.
Recent advancements in AI-integrated platforms (e.g., COMSOL) enable real-time adjustments to experimental designs based on predictive modeling .
How should researchers address discrepancies in reported spectroscopic data for this compound across different studies?
Advanced Research Question
Discrepancies often arise from variations in sample purity, solvent effects, or instrumental calibration. Methodological steps to resolve contradictions include:
- Replication : Repeat experiments under identical conditions (solvent, temperature, concentration).
- Purity validation : Use HPLC or mass spectrometry to verify sample integrity.
- Standardization : Reference internal standards (e.g., TMS for NMR) and report solvent-specific chemical shifts.
- Crystallographic cross-check : Compare experimental NMR data with X-ray-derived structural models to confirm assignments .
What are the key challenges in crystallizing this compound, and how can they be mitigated?
Advanced Research Question
Crystallization challenges include:
- Low solubility : Use mixed solvents (e.g., hexane/ethyl acetate) or slow evaporation techniques.
- Polymorphism : Screen multiple solvent systems to isolate the most stable crystalline form.
- Air sensitivity : Conduct crystallization under inert atmospheres (N₂/Ar) to prevent borolan hydrolysis.
Crystallographic data from related compounds (e.g., bond angles and torsion parameters) guide solvent selection and cooling rates .
How does the electronic nature of the N-methyl group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The electron-donating N-methyl group:
- Enhances electron density on the aromatic ring, increasing reactivity toward electrophilic partners.
- Steric effects : Moderates steric hindrance near the boron center, balancing reactivity and stability.
Methodological validation involves comparing coupling efficiency with non-methylated analogs using kinetic studies (e.g., monitoring reaction progress via GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
